molecular formula C9H7F2N3S B1425384 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine CAS No. 1340538-90-0

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine

Cat. No. B1425384
CAS RN: 1340538-90-0
M. Wt: 227.24 g/mol
InChI Key: YSUPWJLXNRFWDI-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.

Scientific Research Applications

Medicine: Antifungal Drug Development

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine: has been implicated in the synthesis of derivatives with potential antifungal properties . The compound serves as a precursor in the creation of new molecules that can be tested against a variety of fungal infections, improving upon existing treatments like Voriconazole, which is used for conditions such as aspergillosis and candidiasis.

Material Science: Advanced Functional Materials

The unique chemical structure of 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics, which could be useful in various industrial applications .

Pharmacology: Drug Design and Synthesis

The pharmacological applications of 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine include its use in drug design and synthesis. Its structure allows for late-stage functionalization, creating a platform for synthesizing a wide range of pharmacologically active compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cytochrome complexes .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. This could potentially alter cellular processes, though the specifics would depend on the nature of the targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

3-[(2,4-difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUPWJLXNRFWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine
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3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine
Reactant of Route 5
3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine
Reactant of Route 6
3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine

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